ACTH (4-10) is a heptapeptide fragment of adrenocorticotropic hormone (ACTH), a polypeptide hormone produced by the anterior pituitary gland. ACTH (4-10) encompasses the amino acid sequence 4-10 of the full ACTH molecule, consisting of the following sequence: H-Met-Glu-His-Phe-Arg-Trp-Gly-OH [, , , , , ].
Classification: ACTH (4-10) is classified as a neuropeptide, specifically a melanocortin. Melanocortins are a family of peptides derived from pro-opiomelanocortin (POMC) that exert diverse biological effects, including the regulation of pigmentation, adrenal function, energy homeostasis, and inflammation [, , , ].
Role in Scientific Research: ACTH (4-10) has been extensively studied for its potential neurotrophic, neuroprotective, and cognitive-enhancing effects [, , , ]. It is investigated in research related to various neurological conditions, including Alzheimer's disease, stroke, and Parkinson's disease, as well as its influence on learning, memory, and behavior [, , , ].
ACTH (4-10) is synthesized from the pro-opiomelanocortin precursor, which undergoes enzymatic cleavage to produce various peptides, including ACTH. The original synthesis of this peptide was conducted by Greven, who aimed to investigate its biological activity and effects on memory and learning processes .
ACTH (4-10) belongs to the class of peptide hormones. It is classified as a neuropeptide due to its effects on the central nervous system, particularly in modulating cognitive functions and memory. Its structural classification places it within the category of small peptides, typically consisting of fewer than 20 amino acids.
The synthesis of ACTH (4-10) can be achieved through solid-phase peptide synthesis or solution-phase synthesis methods. Solid-phase synthesis involves sequentially adding protected amino acids to a solid support, followed by deprotection and cleavage steps to obtain the final peptide product.
The molecular structure of ACTH (4-10) consists of six amino acids: Methionine, Arginine, Histidine, Phenylalanine, Arginine, and Glycine. Its sequence can be represented as:
The molecular weight of ACTH (4-10) is approximately 735.87 g/mol. The peptide exhibits specific structural features that contribute to its biological activity, such as hydrogen bonding and hydrophobic interactions that facilitate receptor binding.
ACTH (4-10) can undergo various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and biological activity.
ACTH (4-10) exerts its biological effects primarily through interaction with specific receptors in the brain and peripheral tissues. It has been shown to influence neurotransmitter release and modulate synaptic plasticity.
Studies indicate that ACTH (4-10) may enhance memory consolidation processes by promoting neuronal survival under stress conditions . Its mechanism involves activation of signaling pathways related to neuroprotection and cognitive enhancement.
ACTH (4-10) has several applications in scientific research:
The investigation of ACTH fragments originated in the mid-20th century with the pioneering work of Schwyzer and colleagues, who systematically analyzed the structure-activity relationships of ACTH sequences. Their research identified the core active site within residues 4-10, demonstrating that this region retained significant neurobiological activity despite lacking corticotropic function. This discovery established the principle that POMC-derived peptides contain distinct functional modules [7].
Key milestones in ACTH fragment research include:
The evolutionary conservation of the ACTH(4-10) sequence across vertebrates highlights its fundamental biological significance. Comparative studies reveal that the HFRW motif emerged over 500 million years ago through insertion of melanocortin sequences into a prepro-endorphin gene, with subsequent duplication events generating α-MSH, β-MSH, and γ-MSH variants in tetrapods [2]. This deep conservation underscores the fragment's essential role in neuroendocrine signaling systems.
ACTH(4-10) exists within the structural framework of the 241-amino acid POMC precursor polypeptide, positioned between the N-terminal prosequence and the corticotropin-like intermediate peptide (CLIP) region. The generation of ACTH(4-10) requires tissue-specific processing of POMC through regulated enzymatic cleavage by prohormone convertases (PCs). In the pituitary corticotropes, POMC undergoes primary cleavage by PC1/3 to yield ACTH(1-39), with limited further processing. In contrast, hypothalamic neurons and skin melanocytes exhibit more extensive processing, generating smaller fragments including those encompassing the ACTH(4-10) sequence [2] [4].
Table 1: Tissue-Specific POMC Processing and ACTH(4-10) Generation
Tissue/Cell Type | Primary Convertases | Dominant POMC Products | ACTH(4-10) Availability |
---|---|---|---|
Pituitary Corticotropes | PC1/3 | ACTH(1-39), β-LPH, N-POMC | Low (embedded in intact ACTH) |
Hypothalamic Neurons | PC1/3 + PC2 | α-MSH, CLIP, β-endorphin | Moderate (in processing intermediates) |
Epidermal Keratinocytes | PC1/3 + PC2 | POMC > ACTH > α-MSH | Low |
Hair Follicle Melanocytes | PC1/3 + PC2 | ACTH, α-MSH | High (in α-MSH precursor) |
Skin under Stress | Dysregulated PCs | POMC > ACTH fragments | Elevated [4] [5] |
The availability of ACTH(4-10) as a distinct signaling molecule depends on post-secretory processing, where extracellular proteases further cleave larger POMC derivatives. This mechanism is particularly relevant in pathological conditions such as sepsis, where impaired intracellular processing leads to elevated circulating POMC and its intermediate fragments. During systemic inflammation, plasma POMC concentrations increase several-fold while ACTH remains low, creating conditions favorable for peripheral generation of ACTH fragments including ACTH(4-10) [5].
The functional significance of ACTH(4-10) within the POMC system relates to its selective receptor activation profile. Unlike full-length ACTH, which preferentially activates the adrenal MC2R, ACTH(4-10) exhibits greater affinity for central melanocortin receptors (MC3R and MC4R) involved in cognitive functions and energy homeostasis. This differential targeting illustrates how proteolytic processing diversifies POMC signaling outcomes without requiring de novo synthesis of distinct peptide genes [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7